molecular formula C5H8O3 B1581147 Oxiranemethanol acetate CAS No. 6387-89-9

Oxiranemethanol acetate

Cat. No.: B1581147
CAS No.: 6387-89-9
M. Wt: 116.11 g/mol
InChI Key: JKXONPYJVWEAEL-UHFFFAOYSA-N
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Description

Oxiranemethanol acetate is a chemical compound characterized by an oxirane (epoxide) ring substituted with a methanol group and an acetate ester. Its structure typically includes a methyl group and other substituents that influence its physicochemical properties and biological activity. For example, α-methyl-α-[4-methyl-3-pentenyl]oxiranemethanol (CAS 146805-60-9) has the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound has been identified in essential oils of plants such as Coriandrum sativum (coriander) and Ocimum kilimandscharicum, where it contributes to aromatic profiles . Another derivative, (R)-oxiranemethanol, was detected in vanilla pods coated with edible microorganisms, highlighting its natural occurrence in diverse botanical sources .

This compound’s reactivity stems from its epoxide ring, which can undergo nucleophilic addition or ring-opening reactions. This property makes it valuable in synthetic chemistry and polymer production, as evidenced by its inclusion in polymers with tetrafluoroethylene derivatives in industrial applications .

Properties

IUPAC Name

oxiran-2-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXONPYJVWEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10980642
Record name (Oxiran-2-yl)methyl acetate
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6387-89-9
Record name 2-Oxiranemethanol, 2-acetate
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Record name Glycidyl acetate
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Record name (Oxiran-2-yl)methyl acetate
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Record name 2,3-epoxypropyl acetate
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Record name GLYCIDYL ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanol acetate can be synthesized through the reaction of epichlorohydrin with acetic acid. The process involves the formation of an intermediate chlorohydrin, which is then converted to the epoxy compound through a ring-closure reaction. The reaction typically requires a catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to optimize yield and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of 2,3-epoxypropyl acetate often involves a two-step process. The first step is the acidolysis reaction, where epichlorohydrin reacts with acetic acid in the presence of a catalyst like tetramethylammonium chloride. This is followed by a ring-closure reaction, which is facilitated by an alkali treatment to form the epoxy group. The process is optimized to achieve high conversion rates and yields .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The three-membered epoxy ring undergoes nucleophilic attack under acidic or basic conditions, yielding diols or substituted derivatives.

Key Pathways:

  • Acid-Catalyzed Hydrolysis :
    Reaction with aqueous acid (e.g., H₂SO₄) opens the epoxide to form 1,2-diols (vicinal diols). The mechanism involves protonation of the oxygen, followed by nucleophilic water attack .

    Oxiranemethanol acetate+H2OH+1,2-diol acetate\text{Oxiranemethanol acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{1,2-diol acetate}
  • Base-Mediated Ring Opening :
    In alkaline conditions (e.g., NaOH), nucleophiles like hydroxide ions attack the less substituted carbon of the epoxide, producing 2-acetoxymethyl-1,2-diol .

Reagent Product Conditions
H₂O (acidic)1,2-diol acetate25–80°C, pH 2–4
NaOH2-acetoxymethyl-1,2-diol50–100°C, pH 10–12

Acetate Hydrolysis and Ester Cleavage

The acetate group undergoes hydrolysis to regenerate oxiranemethanol:

C5H8O3+H2OC3H6O2+CH3COOH\text{C}_5\text{H}_8\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_6\text{O}_2 + \text{CH}_3\text{COOH}

Kinetic Data:

Studies on analogous esters (e.g., thioacetic acid) reveal hydrolysis rates depend on pH and temperature :

Condition Rate Constant (k, s⁻¹) Half-Life (t₁/₂) Activation Energy (Eₐ)
pH 2.5, 100°C3.2×1043.2 \times 10^{-4}36 min71.2 kJ/mol
pH 7, 100°C1.8×1041.8 \times 10^{-4}64 min64.2 kJ/mol

Oxidation and Reduction Pathways

  • Oxidation :
    The epoxy group resists further oxidation, but the secondary alcohol (if regenerated via hydrolysis) oxidizes to ketones (e.g., acetone) using agents like K₂Cr₂O₇ .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd) opens the epoxide to form 1,2-propanediol acetate .

Thermal Decomposition

At temperatures >200°C, this compound decomposes into:

  • Acetic acid (from ester cleavage)

  • Ketene (CH₂=C=O) or acetaldehyde (CH₃CHO), depending on the redox state of the environment .

Comparative Reactivity with Related Compounds

Compound Functional Groups Reactivity Differences
EpichlorohydrinEpoxide + ClChlorine enables nucleophilic substitution
Allyl acetateAllyl + acetateLacks epoxide ring-opening reactivity
Glycidyl methacrylateEpoxide + methacrylatePolymerizes readily under UV light

Scientific Research Applications

Oxiranemethanol acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-epoxypropyl acetate involves the reactivity of its epoxy group. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues
Compound Name Molecular Formula Key Substituents Source/Application Biological Activity/Notes
Oxiranemethanol acetate C₉H₁₆O₃ Methyl, 4-methyl-3-pentenyl, acetate Essential oils (coriander, basil) Antimicrobial, aromatic component
Geranyl acetate C₁₂H₂₀O₂ Geraniol backbone, acetate Ginger, citrus plants Insect repellent, flavoring agent
Myrtenyl acetate C₁₂H₁₈O₂ Bicyclic monoterpene, acetate Coriandrum sativum essential oil Antioxidant, anti-inflammatory
(R)-Oxiranemethanol C₃H₆O₂ Epoxide, hydroxyl group Vanilla pods Potential preservative in food coatings
α-Hexy-3-(6-hydroxy-2,4-ocadiynyl)oxiranemethanol C₁₇H₂₆O₃ Polyacetylene chain, hydroxyl Swietenia macrophylla roots Cytotoxic against cancer cells

Key Observations :

  • Reactivity: this compound’s epoxide ring distinguishes it from geranyl and myrtenyl acetates, which are terpene esters. This structural difference enhances its utility in polymer synthesis but reduces its volatility compared to simpler terpenes .
  • Bioactivity: Unlike myrtenyl acetate (antioxidant) or geranyl acetate (insect repellent), this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial membranes via epoxide interactions .
  • Natural Abundance: this compound is less prevalent in plants than geranyl acetate but is critical in niche applications, such as coriander oil’s aroma profile .

Physicochemical Properties and Stability

Property This compound Geranyl Acetate Myrtenyl Acetate
Boiling Point ~250°C (estimated) 242°C 232°C
LogP (Octanol-Water) 2.1 (predicted) 3.5 3.2
Stability Stable in acidic conditions; epoxide ring susceptible to hydrolysis in basic media Stable under ambient conditions Sensitive to UV light

Notes:

  • This compound’s lower LogP compared to geranyl acetate suggests reduced lipid solubility, impacting its bioavailability in biological systems .
  • Its epoxide ring’s instability in alkaline environments limits its use in formulations requiring high pH stability .

Biological Activity

Oxiranemethanol acetate, also known as 2-Oxiranemethanol, 2-acetate, is an organic compound characterized by its epoxy and acetate functional groups. Its chemical formula is C5H8O3C_5H_8O_3, and it is classified as an epoxide due to the presence of a three-membered cyclic ether. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

This compound can be synthesized through various methods, including epoxidation reactions involving appropriate precursors. The compound's unique structure allows it to engage in reactions that modify biomolecules, which is crucial for applications in drug delivery systems and enzyme-catalyzed reactions.

Biological Interactions

The biological activity of this compound primarily stems from its reactivity, particularly the epoxy group, which can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity enables the compound to influence various biological processes:

  • Modification of Proteins : The epoxy group can react with amino acid side chains, potentially altering protein function or stability.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, which could have implications for gene expression or stability.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from research:

  • Enzyme-Catalyzed Reactions :
    • A study demonstrated that this compound could serve as a substrate for specific enzymes, leading to the formation of diols and carboxylic acids. This property is significant for developing enzyme-based therapeutic strategies.
  • Drug Delivery Systems :
    • Research indicates that the compound's ability to modify biomolecules can be harnessed in drug delivery systems, enhancing the bioavailability of therapeutic agents.
  • Cytotoxicity Studies :
    • In vitro assays have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing key characteristics:

CompoundStructure TypeBiological ActivityApplications
This compoundEpoxideProtein modification, cytotoxicityDrug delivery, enzyme catalysis
GlycidolEpoxideCytotoxicityIndustrial applications
Allyl AcetateEsterAntimicrobialFlavoring agent in food

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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